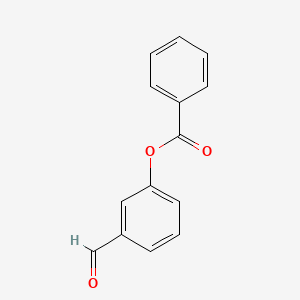

![molecular formula C21H22N2O3S B2645680 3-Methyl-6-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-2-one CAS No. 906164-06-5](/img/structure/B2645680.png)

3-Methyl-6-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

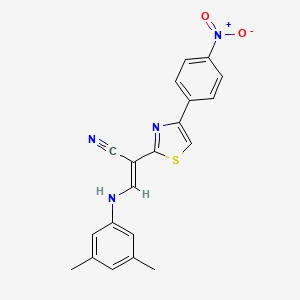

The compound is a complex organic molecule that contains a 1,2,3,4-tetrahydroquinoline moiety . Tetrahydroquinolines are a class of compounds that are prevalent in a myriad of synthetic pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of 1,2,3,4-tetrahydroquinolines often involves cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Diels–Alder Reactions : N-Tosyl and N-alkylidene-sulfonyl substituted 1,4-dihydro-2H-3,1-benzoxazin-2-ones undergo thermal carbon dioxide extrusion, leading to aza-ortho-xylylenes. These intermediates can be trapped by electron-poor ethylenic and acetylenic dienophiles to give tetrahydroquinoline and quinoline derivatives, indicating potential applications in synthetic chemistry (Consonni et al., 1996).

Synthesis of Diazatricyclo[4.2.2.22,5]dodeca-9,11-dienes : 2-Acyl(or sulfonyl)-c-4-bromo-γ-1-cyano-t-3-methoxy-1,2,3,4-tetrahydroisoquinolines can cyclodimerize to form unique triheterocyclic structures. This process highlights the utility of similar compounds in the formation of complex molecular architectures (Sugiura et al., 1998).

Radical Cyclizations : Cyclic ene sulfonamides, including related structures, undergo radical cyclizations to form stable bicyclic and tricyclic aldimines and ketimines. These reactions indicate the potential for the synthesis of complex imines and quinolines under mild reductive conditions (Zhang et al., 2013).

Phosphine-Catalyzed Annulations : The compound may be relevant in phosphine-catalyzed sequential reactions involving azatrienes and δ-sulfonamido-allenoates. This method offers a route to highly functionalized tetrahydroisoquinoline derivatives and their fused polycyclic compounds (Li & Huang, 2020).

Synthesis of Polyhydroquinoline Derivatives : A novel N-sulfonated Brönsted acidic catalyst was used for the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This research demonstrates the potential for efficient, high-yield synthesis of quinoline derivatives in an environmentally friendly manner (Goli-Jolodar et al., 2016).

Propriétés

IUPAC Name |

6-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-3-methyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c1-14-18-13-17(12-16-8-4-10-22(20(16)18)21(14)24)27(25,26)23-11-5-7-15-6-2-3-9-19(15)23/h2-3,6,9,12-14H,4-5,7-8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLMLWGIORPYLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)N4CCCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B2645598.png)

![2-(2-fluorophenoxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2645600.png)

![2-[N-(2,4-dichlorophenyl)sulfonyl-3-(trifluoromethyl)anilino]acetic acid](/img/structure/B2645602.png)

![3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride](/img/structure/B2645604.png)

![[(3-Bromo-1-bicyclo[1.1.1]pentanyl)-difluoromethyl]-trimethylsilane](/img/structure/B2645609.png)

![1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B2645611.png)

![(2R,6R)-6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2645616.png)

![9-(4-chlorophenyl)-2-(4-(dimethylamino)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2645617.png)

![N-(2-ethylphenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B2645620.png)